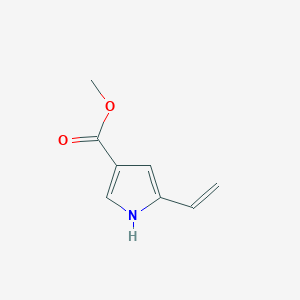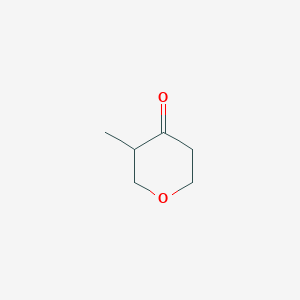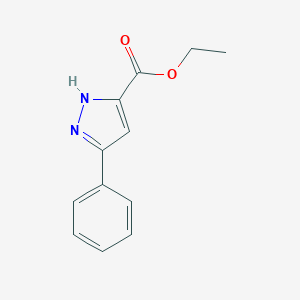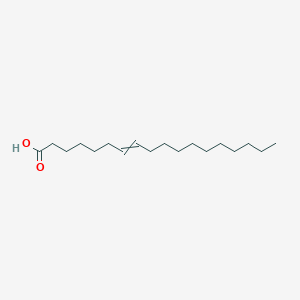
Boc-D-Leu-OMe
Overview
Description
It is commonly used in peptide synthesis due to its ability to inhibit aminopeptidase, an enzyme responsible for the degradation of amino acids at the end of protein synthesis . This compound is particularly valuable in research involving protein digestion and peptide-based therapeutics.
Mechanism of Action
Target of Action
Boc-D-Leu-OMe, also known as tert-butyloxycarbonyl-D-leucine methyl ester, is a derivative of the amino acid leucine . It’s primarily used in peptide synthesis, particularly in the creation of peptide-based functional molecules
Mode of Action
The mode of action of this compound is primarily through its role in peptide synthesis. The Boc group serves as a protective group for the amino moiety during synthesis, preventing unwanted side reactions . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .
Biochemical Pathways
This compound plays a role in the synthesis of peptides, which can form various micro to nanostructures. These structures have applications in nanobiotechnology, material science, medicinal chemistry, drug delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices . .
Result of Action
The result of this compound’s action is primarily seen in its role in peptide synthesis. For example, it has been used in the development of a safe ultraviolet filter for skin protection from UVA/UVB sun irradiation . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-D-Leu-OMe can be synthesized through the esterification of D-leucine with methanol in the presence of an acid catalyst. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the reaction. The typical reaction conditions involve the use of Boc anhydride and a base such as triethylamine to facilitate the protection of the amino group .
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production with enhanced reaction control and efficiency .
Chemical Reactions Analysis
Types of Reactions: Boc-D-Leu-OMe undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to produce Boc-D-leucine.
Deprotection: The Boc group can be removed under acidic conditions to yield D-leucine methyl ester.
Amidation: The compound can react with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid or hydrochloric acid.
Amidation: Conducted using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Major Products:
Hydrolysis: Boc-D-leucine.
Deprotection: D-leucine methyl ester.
Amidation: Boc-D-leucine amides.
Scientific Research Applications
Boc-D-Leu-OMe has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Employed in studies of protein digestion and enzyme inhibition.
Medicine: Investigated for its potential in developing peptide-based therapeutics.
Industry: Utilized in the production of peptides and other bioactive compounds.
Comparison with Similar Compounds
Boc-L-Leu-OMe: The L-isomer of Boc-D-Leu-OMe, used similarly in peptide synthesis.
Boc-D-Val-OMe: Another Boc-protected amino acid ester with similar applications.
Boc-D-Phe-OMe: Used in peptide synthesis and enzyme inhibition studies.
Uniqueness: this compound is unique due to its specific inhibition of aminopeptidase enzymes and its role in stabilizing peptides during synthesis. Its D-configuration provides distinct stereochemical properties that can influence the biological activity and stability of the resulting peptides .
Properties
IUPAC Name |
methyl (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEVMIMUBKMNOU-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B174760.png)










![2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene](/img/structure/B174795.png)

